molecular formula C22H19NO2 B071716 (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one CAS No. 191090-38-7

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Cat. No. B071716
CAS RN: 191090-38-7
M. Wt: 329.4 g/mol
InChI Key: XVHANMSUSBZRCX-FQEVSTJZSA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one and related compounds involves multiple steps, including cyclization and rearrangement reactions. One approach involves starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclizing into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and rearranging to trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). Another method involves the conjugate addition of lithiated versions of the compound to cinnamoyl derivatives, showcasing the compound's utility in synthesizing enantiomerically pure diols (Gaul & Seebach, 2002).

Molecular Structure Analysis

The molecular structure of derivatives of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one has been elucidated through single-crystal X-ray analysis, revealing a 1-D, slipped, face-to-face motif with off-set, head-to-tail stacked columns. Such detailed structural analysis aids in understanding the compound's photophysical properties and potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).

Chemical Reactions and Properties

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one participates in various chemical reactions, including conjugate additions, cycloadditions, and nucleophilic attacks. These reactions are facilitated by its oxazolidinone moiety, which acts as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds (Hintermann & Seebach, 1998). Additionally, the compound's ability to undergo stereospecific rearrangements underlines its versatility in organic synthesis (Polyak, Dorofeeva, Zelchans, & Shustov, 1996).

Physical Properties Analysis

The physical properties of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one derivatives, such as melting points and solubility in organic solvents, are crucial for their application in synthesis. These properties can influence the compound's reactivity and the conditions under which it can be used in reactions. For example, modifications to the oxazolidinone ring can significantly affect the compound's melting point and solubility, impacting its overall utility in synthesis (Hintermann & Seebach, 1998).

Scientific Research Applications

  • Enantiomerically Pure 1,4-Diols Synthesis : The Li derivative of a similar compound adds to enones and enoates, facilitating the synthesis of products with high diastereoselectivity and yield. These products contain three stereogenic centers and can be used to prepare 4-hydroxycarbonyl derivatives and 1,4-diols in enantiomerically pure forms (Gaul & Seebach, 2002).

  • Modification of Evans Auxiliary : A derivative of "(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one" has been shown to be useful in preparing N-acyl-oxazolidinones, which are crucial for various reactions in organic synthesis. The modified compound offers ease of application, especially on a large scale, and enables reactions like alkylations, aminomethylations, aldol additions, and more (Hintermann & Seebach, 1998).

  • Asymmetric Synthesis of Aldehydes : The compound and its derivatives have been utilized in the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. This methodology allows for the production of non-racemic aldehydes with high diastereoselectivity and enantiomeric excess, which are important in various synthetic applications (Bull et al., 2003).

  • Synthesis of β2-Amino Acids : The compound has been used in the preparation of β2-amino acids, demonstrating its utility in amino acid synthesis and highlighting its role as a versatile chiral auxiliary in organic chemistry (Constanze et al., 2008).

  • Chiral Auxiliary in Organic Synthesis : Studies have shown its effectiveness as a chiral auxiliary, particularly in the synthesis of diastereoselective compounds. This property is critical in the production of enantiomerically pure compounds, which are essential in pharmaceutical synthesis (Alexander et al., 2001).

  • Photophysical Properties : Research on derivatives of "(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one" has explored their photophysical properties, indicating potential applications in organic light emitting devices and nonlinear optical materials (Kumari et al., 2016).

  • Discovery of Novel Inhibitors : A derivative of this compound was identified as a potent and orally available inhibitor for Δ-5 desaturase (D5D), indicating its potential in therapeutic applications (Fujimoto et al., 2017).

properties

IUPAC Name

(4S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHANMSUSBZRCX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431307
Record name (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

CAS RN

191090-38-7
Record name (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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